lipoyl-AMP

Catalog No.
S655398
CAS No.
M.F
C18H26N5O8PS2
M. Wt
535.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lipoyl-AMP

Product Name

lipoyl-AMP

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-(dithiolan-3-yl)pentanoate

Molecular Formula

C18H26N5O8PS2

Molecular Weight

535.5 g/mol

InChI

InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/t10?,11-,14-,15-,18-/m1/s1

InChI Key

QWEGOCJRZOKSOE-NLJBGGCZSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Isomeric SMILES

C1CSSC1CCCCC(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Description

Lipoyl-AMP is a purine ribonucleoside 5'-monophosphate having adenine as the nucleobase and a lipoyl group attached to one of the phosphate OH groups. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a purine ribonucleoside 5'-monophosphate, a member of dithiolanes and an acyclic mixed acid anhydride. It derives from an adenosine 5'-monophosphate, a lipoic acid and an octanoic acid. It is a conjugate acid of a lipoyl-AMP(1-).
Lipoyl-AMP belongs to the class of organic compounds known as 5'-acylphosphoadenosines. These are ribonucleoside derivatives containing an adenoside moiety, where the phosphate group is acylated. Lipoyl-AMP is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Lipoyl-AMP exists in all eukaryotes, ranging from yeast to humans. Lipoyl-AMP can be biosynthesized from lipoate; which is mediated by the enzyme lipoate-protein ligase a.

Lipoyl-AMP is a purine ribonucleoside 5'-monophosphate characterized by the attachment of a lipoyl group to one of its phosphate hydroxyl groups. It belongs to the class of organic compounds known as 5'-acylphosphoadenosines, which are derivatives of ribonucleosides featuring an adenosine moiety with an acylated phosphate group. The chemical formula for lipoyl-AMP is C18H26N5O8PS2C_{18}H_{26}N_{5}O_{8}PS_{2} with a molecular weight of approximately 535.53 g/mol . This compound plays a crucial role in metabolic pathways, particularly in the metabolism of lipoic acid, and is synthesized through the action of lipoate-protein ligase enzymes .

  • Formation of Lipoyl-AMP:
    ATP+LipoateDiphosphate+Lipoyl AMP\text{ATP}+\text{Lipoate}\rightarrow \text{Diphosphate}+\text{Lipoyl AMP}
    This reaction is catalyzed by lipoate-protein ligase, which activates lipoic acid and attaches it to adenosine monophosphate .
  • Transfer to Protein:
    Lipoyl AMP+ProteinProtein N 6 lipoyl lysine+AMP\text{Lipoyl AMP}+\text{Protein}\rightarrow \text{Protein N 6 lipoyl lysine}+\text{AMP}
    In this process, lipoyl-AMP acts as a substrate for the transfer of the lipoyl group to specific lysine residues on target proteins, forming lipoylated proteins essential for various metabolic functions .

Lipoyl-AMP is integral to the metabolism of lipoic acid and plays a significant role in energy metabolism and enzyme function. It facilitates the lipoylation of several key enzymes involved in mitochondrial metabolism, including branched-chain alpha-keto acid dehydrogenase and alpha-ketoglutarate dehydrogenase. The lipoylation process is crucial for the proper functioning of these enzymes, influencing metabolic pathways such as the citric acid cycle and fatty acid synthesis .

The synthesis of lipoyl-AMP primarily involves enzymatic processes:

  • Enzymatic Activation: Lipoate-protein ligase catalyzes the conversion of lipoic acid to lipoyl-AMP using ATP as a cofactor.
  • Subsequent Transfer: Following its formation, lipoyl-AMP can be utilized by various lipoyltransferases that facilitate the transfer of the lipoyl group to target proteins .

Lipoyl-AMP has several applications in biological research and biotechnology:

  • Metabolic Studies: It serves as a critical intermediate in studying lipoic acid metabolism and its effects on cellular respiration.
  • Biochemical Assays: Researchers use lipoyl-AMP in assays to investigate enzyme activities related to lipoic acid-dependent processes.
  • Potential Therapeutics: Understanding its role may lead to therapeutic applications targeting metabolic disorders associated with mitochondrial dysfunction .

Research has shown that lipoyl-AMP interacts specifically with various proteins involved in metabolic pathways. For instance, studies have demonstrated that certain lipoate-binding proteins can recognize and utilize lipoyl-AMP for protein modification. The interaction between lipoyl-AMP and enzymes like bovine lipoyltransferase highlights its functional importance in facilitating the attachment of lipoic acid to lysine residues on target proteins, which is essential for their activity .

Several compounds are structurally or functionally similar to lipoyl-AMP. Below is a comparison highlighting their uniqueness:

CompoundStructure/FunctionUnique Features
Lipoic AcidA dithiol compound involved in redox reactionsActs as an antioxidant; precursor to lipoyl-AMP
Octanoyl-AMPSimilar acylated AMP derivativeInvolved in fatty acid metabolism
Dihydrolipoyl-AMPReduced form of lipoyl-AMPMore reactive; involved in different enzymatic processes
Acetyl-CoACentral metabolite in energy metabolismKey substrate for biosynthesis pathways

These compounds share similarities in their roles within metabolic pathways but differ significantly in their specific functions and reactivities. Lipoyl-AMP stands out due to its unique role as a substrate for protein modification via lipoylation, which is crucial for enzyme function within mitochondrial pathways .

Physical Description

Solid

XLogP3

-1.1

Wikipedia

Lipoyl-AMP

Dates

Modify: 2023-07-20

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